molecular formula C6H10O3 B2597139 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid CAS No. 39590-75-5

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid

Cat. No.: B2597139
CAS No.: 39590-75-5
M. Wt: 130.143
InChI Key: RBUDJUDGTCPQRD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid is a chiral cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Cyclopropane rings are rigid scaffolds that can impart conformational restraint, making them valuable in the design of pharmaceutical agents and bioactive molecules . As a functionalized cyclopropane, it serves as a versatile building block for synthesizing more complex structures. Researchers utilize this compound in developing novel chemical entities, where the cyclopropane core acts as a non-cleavable linker to explore structure-activity relationships . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet (SDS) before use. The compound is typically stored in a cool, dry, and well-ventilated place, sealed in dry conditions at room temperature .

Properties

IUPAC Name

1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(2)3-6(5,9)4(7)8/h9H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUDJUDGTCPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39590-75-5
Record name 1-hydroxy-2,2-dimethylcyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with a strong base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2,2-Dimethylcyclopropanonecarboxylic acid.

    Reduction: 2,2-Dimethyl-1-hydroxycyclopropanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid with structurally related cyclopropane derivatives:

Compound Name CAS No. Key Substituents Similarity Score Key Differences Applications/Properties
(S)-2,2-Dimethylcyclopropanecarboxylic acid 14590-53-5 2 methyl groups, no -OH 1.00 Lacks hydroxyl group; higher lipophilicity (logP ~1.8) Intermediate in asymmetric synthesis
2,2-Dimethyl-3-(2-propenyl)cyclopropanecarboxylic acid 74685-76-0 2 methyl groups, allyl substituent 0.96 Allyl group enables conjugation reactions; increased steric bulk Polymer chemistry
Spiro[2.5]octane-6-carboxylic acid 1086399-13-4 Spirocyclic structure 0.96 Non-planar spiro system; higher ring strain Rigid scaffolds for drug design
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid N/A Thiophene ring substituent N/A Aromatic sulfur enhances π-π interactions; lower solubility (logP ~2.1) Electrophilic coupling reactions
2,2,3,3-Tetramethylcyclopropanecarboxylic acid 15641-58-4 4 methyl groups 0.96 Extreme steric hindrance; limited reactivity Study of steric effects in catalysis

Physicochemical and Reactivity Trends

  • Hydrogen Bonding: The hydroxyl group in this compound increases hydrogen-bond donor capacity (vs. methyl- or allyl-substituted analogs), enhancing solubility in aqueous media .
  • Steric Effects : Compared to 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, the target compound has reduced steric bulk, enabling broader reactivity in nucleophilic substitutions .
  • Electronic Effects : The electron-withdrawing carboxylic acid group stabilizes the cyclopropane ring, but the hydroxyl group may participate in intramolecular hydrogen bonding, altering conformational flexibility .

Biological Activity

2,2-Dimethyl-1-hydroxycyclopropanecarboxylic acid (DMHCA) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and case studies.

DMHCA exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been identified as a moderate inhibitor of dihydroxy acid dehydratase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition can disrupt metabolic pathways in yeast and Escherichia coli .
  • Interaction with Receptors : Similar compounds have shown high-affinity binding to various receptors, suggesting DMHCA may also engage with specific biological targets .
  • Impact on Cellular Processes : Preliminary studies indicate that DMHCA can influence cell signaling pathways, gene expression, and cellular metabolism, leading to potential therapeutic effects .

Biological Properties

DMHCA demonstrates a wide range of biological activities:

Activity Type Description
Antimicrobial Effective against various bacteria and fungi, showing promise as an antibiotic.
Antitumor Exhibits cytotoxic effects on cancer cell lines, indicating potential in oncology.
Insecticidal Demonstrates toxicity against specific insect pests, useful in agricultural applications.
Herbicidal Shows potential for use as a herbicide, affecting plant growth and development.

These properties make DMHCA a candidate for further research in pharmacology and agriculture.

Case Study 1: Antitumor Activity

In a controlled laboratory setting, DMHCA was tested on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. The study highlighted the compound's potential as an antitumor agent:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Key Findings :
    • HeLa cells showed a 70% reduction in viability.
    • MCF-7 cells exhibited a dose-dependent response with IC50 values around 30 µM.

This suggests that DMHCA may act through apoptosis or cell cycle arrest mechanisms .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of DMHCA against common pathogens:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results :
    • Inhibition zones ranged from 12 mm to 20 mm depending on the concentration used.
    • The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus.

These findings support DMHCA's potential application as a natural antimicrobial agent .

Research Findings

Recent studies have expanded our understanding of DMHCA's biological activity:

  • Enzyme Interaction Studies : Research indicates that DMHCA interacts with enzymes involved in metabolic pathways, potentially altering their function .
  • Molecular Docking Studies : Computational models suggest that DMHCA can fit into active sites of target enzymes, which may explain its inhibitory effects .
  • Toxicological Assessments : Preliminary toxicological evaluations indicate low toxicity at therapeutic doses, making it a safer alternative compared to synthetic compounds .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid be verified experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically 1^1H and 13^{13}C NMR, to analyze coupling constants and chemical shifts. For example, the cyclopropane ring’s rigid structure produces distinct splitting patterns (e.g., 3JHH^3J_{HH} values) that correlate with cis/trans isomerism. X-ray crystallography is definitive for absolute stereochemical assignment, as demonstrated in related cyclopropane carboxylates (e.g., (1R,2R)-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid) .

Q. What synthetic routes are optimal for preparing this compound with high enantiomeric excess?

  • Methodology : Utilize asymmetric cyclopropanation via Simmons-Smith reactions with chiral auxiliaries or transition-metal catalysts (e.g., Rh(II) complexes). For hydroxylation, Sharpless epoxidation or enzymatic oxidation (e.g., cytochrome P450 mimics) can introduce stereoselectivity. Purification via chiral HPLC or recrystallization improves enantiomeric purity, as seen in structurally similar compounds like (1S,2S)-2-methylcyclopropane-1-carboxylic acid .

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. The hydroxyl group increases susceptibility to oxidation, especially under basic conditions (pH > 9). Stabilization strategies include lyophilization or formulation with antioxidants (e.g., ascorbic acid), as shown in studies of 1-aminocyclopropane-1-carboxylic acid derivatives .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for cyclopropane carboxylates?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., buffer ionic strength, temperature) to ensure reproducibility. For example, enzyme inhibition studies of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid showed variability due to divalent cation interference .
  • Step 2 : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities.
  • Step 3 : Apply cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., cyclopropane ring strain) with activity trends .

Q. How can computational modeling predict the reactivity of this compound in enzyme active sites?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model interactions with target enzymes (e.g., ACC deaminase). Compare results with experimental kinetic data from analogs like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid .

Q. What strategies mitigate batch-to-batch variability in cyclopropane carboxylate synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology. For example, a study on trans-2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid achieved >95% yield consistency by controlling ring-strain release kinetics .

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